molecular formula C17H24N2O3 B12607417 1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine CAS No. 648901-26-2

1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine

Cat. No.: B12607417
CAS No.: 648901-26-2
M. Wt: 304.4 g/mol
InChI Key: UJFAGUWJTHAHJO-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine (CAS 648901-26-2) is a chemical compound with the molecular formula C 17 H 24 N 2 O 3 and a molecular weight of 304.38 g/mol . This nitrophenyl-piperidine derivative is characterized by a methoxy group and a nitro group on its phenyl ring, functional groups that are highly valuable in synthetic organic chemistry. The presence of the nitro group adjacent to a methoxy substituent on the aromatic ring makes this structural motif a potential substrate for nucleophilic aromatic substitution reactions, a common pathway for generating diverse chemical libraries . The specific placement of the substituents suggests potential for this compound to serve as a key synthetic intermediate or a structural core in medicinal chemistry research. Piperidine and cyclopentyl motifs are prevalent in bioactive molecules and pharmaceuticals. Researchers can utilize this compound as a precursor for the synthesis of more complex structures, particularly through reduction of the nitro group to an aniline or through further functionalization of the piperidine nitrogen . Its structural features make it a candidate for exploration in various research applications, including the development of novel therapeutic agents and as a building block in chemical biology. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Buyers assume responsibility for confirming product identity and/or purity to ensure it is fit for their specific research purposes.

Properties

CAS No.

648901-26-2

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

1-cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine

InChI

InChI=1S/C17H24N2O3/c1-22-17-7-6-15(19(20)21)12-16(17)13-8-10-18(11-9-13)14-4-2-3-5-14/h6-7,12-14H,2-5,8-11H2,1H3

InChI Key

UJFAGUWJTHAHJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2CCN(CC2)C3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the cyclopentyl group and the 2-methoxy-5-nitrophenyl group through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and electrophiles (alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized piperidine compounds.

Scientific Research Applications

1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological activities, and research findings:

Compound Name Substituents (Position 1 & 4) Biological Activity Binding Affinity/IC₅₀ Key Findings Source
Target Compound Cyclopentyl, 2-methoxy-5-nitrophenyl Inferred: Cholinesterase inhibition, antimicrobial N/A Structural similarity to cholinesterase inhibitors ; nitro group may enhance enzyme binding N/A
Benzohomoadamantane-based Urea (15) Benzohomoadamantane, urea linkage Cholinesterase inhibition MM/GBSA: −68.0 kcal/mol Preferential binding orientation stabilizes enzyme interaction
Benzohomoadamantane-based Urea (21) Benzohomoadamantane, urea linkage Cholinesterase inhibition MM/GBSA: −69.4 kcal/mol Similar affinity to compound 15; orientation impacts stability
1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine 2-Chloro-5-fluorophenylsulfonyl, pyrrol-1-yl Potential: Antimicrobial, corrosion inhibition N/A Sulfonyl group enhances solubility; halogen substituents may improve target selectivity
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Acetyl, ethyl, 4-methoxyphenyl Antimicrobial, anti-inflammatory N/A Methoxyphenyl groups contribute to π-π stacking in enzyme active sites
Phenoxyethyl Piperidine Derivatives Phenoxyethyl groups Cholinesterase inhibition Varies (CAS/PAS binding) Dual binding to catalytic (CAS) and peripheral (PAS) sites of AChE

Key Comparative Insights

Electronic and Steric Effects
  • This contrasts with 4-methoxyphenyl analogs (e.g., ), where methoxy groups primarily aid in hydrophobic interactions.
  • Benzohomoadamantane-based ureas (e.g., ) rely on bulky adamantane substituents for hydrophobic binding, whereas the target compound’s cyclopentyl group offers a balance of lipophilicity and conformational flexibility.
Binding Orientation and Affinity
  • Molecular dynamics (MD) simulations of benzohomoadamantane-urea compounds (15, 21) reveal that substituent orientation significantly impacts binding stability (ΔG differences of −5.7 to −10.2 kcal/mol) . For the target compound, the nitro group’s orientation may similarly influence interactions with aromatic residues in enzyme active sites.
Pharmacological Potential
  • The target compound’s nitro group parallels the electron-deficient aryl moieties in phenoxyethyl piperidine derivatives (), which inhibit cholinesterases via CAS/PAS dual binding.

Biological Activity

1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine (CAS No. 648901-26-2) is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a cyclopentyl group and a nitrophenyl substituent, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of 1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine is C15H20N2O3C_{15}H_{20}N_{2}O_{3}, with a molecular weight of approximately 276.34 g/mol. Its structure is depicted as follows:

Structure C15H20N2O3\text{Structure }\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{3}

The biological activity of 1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine is believed to be mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to altered physiological responses.
  • Cell Signaling Modulation : The presence of the nitrophenyl group may facilitate interactions with signaling pathways, impacting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research has indicated that derivatives similar to 1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)
A HepG26.19
B MCF-75.10
C HCT11622.08

These findings suggest that the compound could potentially be developed for cancer therapeutics, particularly against liver and breast cancers.

Antimicrobial Activity

Additionally, compounds with similar piperidine structures have been evaluated for antimicrobial properties. The following table summarizes the observed activities:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
X E. coli32 µg/mL
Y S. aureus16 µg/mL

These results indicate that 1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine might possess broad-spectrum antimicrobial activity.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of piperidine derivatives, researchers treated HepG2 cells with varying concentrations of 1-Cyclopentyl-4-(2-methoxy-5-nitrophenyl)piperidine. The results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The compound exhibited protective effects against oxidative stress-induced cell death in neuronal cell lines, highlighting its potential for treating neurodegenerative diseases.

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